molecular formula C8H8FNO3 B2545007 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene CAS No. 63762-81-2

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Cat. No.: B2545007
CAS No.: 63762-81-2
M. Wt: 185.154
InChI Key: GCKWCMGHWIOMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of benzene, characterized by the presence of fluoro, methoxy, methyl, and nitro functional groups

Preparation Methods

The synthesis of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its reactivity, influencing the compound’s electrophilic and nucleophilic properties . The pathways involved in its mechanism of action are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

These compounds share similar functional groups but differ in their specific arrangements and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKWCMGHWIOMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.